(E)-N-(3,7-dimethylocta-2,6-dien-1-yl)methanesulfonamide
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Overview
Description
GGA59 is a compound known for its role in the modulation of heat shock proteins (HSPs) and its potential therapeutic applications in cardiac health. It has been studied for its ability to aid in the recovery from tachypacing-induced structural remodeling and contractile dysfunction in cardiomyocytes .
Chemical Reactions Analysis
GGA59 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, for example, use reagents like chlorine or bromine under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
GGA59 has several scientific research applications:
Chemistry: It is used to study the modulation of heat shock proteins and their role in cellular stress responses.
Industry: GGA59’s role in stabilizing proteins can be leveraged in the development of pharmaceuticals and other biotechnological applications.
Mechanism of Action
GGA59 exerts its effects by modulating heat shock proteins, particularly HSPB1. It restores the microtubule network in cardiomyocytes by upregulating the mRNA expression level of α-tubulin. This leads to the recovery of contractile function and suppression of HDAC6 activity, which is crucial for maintaining cellular structure and function .
Comparison with Similar Compounds
GGA59 can be compared with other heat shock protein modulators such as:
GGA: Another compound known for its role in HSP modulation.
Recombinant HSPB1: Used in similar applications for cardiac health and recovery from structural remodeling.
GGA59 is unique in its specific action on the microtubule network and its potential therapeutic applications in cardiac health, distinguishing it from other HSP modulators .
Properties
Molecular Formula |
C11H21NO2S |
---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
N-[(2E)-3,7-dimethylocta-2,6-dienyl]methanesulfonamide |
InChI |
InChI=1S/C11H21NO2S/c1-10(2)6-5-7-11(3)8-9-12-15(4,13)14/h6,8,12H,5,7,9H2,1-4H3/b11-8+ |
InChI Key |
TUMFQSMEYGBGCZ-DHZHZOJOSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CNS(=O)(=O)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCNS(=O)(=O)C)C)C |
Origin of Product |
United States |
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